6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the indoline and piperidine families, which are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one: A closely related compound with a similar structure but differing in the presence of a carbonyl group.
Indoline Derivatives: Compounds with the indoline core but lacking the spirocyclic piperidine ring.
Piperidine Derivatives: Compounds with the piperidine ring but lacking the indoline core .
Uniqueness
6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1160247-25-5 |
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Molecular Formula |
C13H17BrN2 |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
6-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17BrN2/c1-16-6-4-13(5-7-16)9-15-12-8-10(14)2-3-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
QAMALVYKROEUKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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